Ethyl 3-diethoxyphosphoryl-4-oxopentanoate
Overview
Description
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate is an organic compound with the molecular formula C₁₁H₂₁O₆P It is a phosphonate ester that contains both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with ethyl acetoacetate. The reaction typically proceeds under basic conditions, often using sodium hydride or sodium ethoxide as the base. The reaction mixture is usually heated to facilitate the formation of the desired product.
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Step 1: Formation of the Enolate
- Ethyl acetoacetate is treated with a strong base such as sodium hydride or sodium ethoxide to form the enolate intermediate.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), temperature around 0-25°C.
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Step 2: Addition of Diethyl Phosphite
- Diethyl phosphite is added to the enolate intermediate, resulting in the formation of this compound.
- Reaction conditions: Continued inert atmosphere, temperature around 25-50°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester and phosphonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of phosphonic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphonate esters.
Scientific Research Applications
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Materials Science: Utilized in the development of novel materials with specific properties, such as flame retardants or plasticizers.
Biological Studies: Studied for its interactions with biological molecules and potential biochemical applications.
Mechanism of Action
The mechanism of action of ethyl 3-diethoxyphosphoryl-4-oxopentanoate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may undergo enzymatic transformations to release active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-diethoxyphosphoryl-4-oxopentanoate can be compared with other phosphonate esters and related compounds:
Diethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.
Ethyl acetoacetate: A related compound used as a starting material in the synthesis of this compound.
Dimethyl methylphosphonate: Another phosphonate ester with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of ester, ketone, and phosphonate functional groups, which provide versatile reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 3-diethoxyphosphoryl-4-oxopentanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21O6P/c1-5-15-11(13)8-10(9(4)12)18(14,16-6-2)17-7-3/h10H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDIEPTEMHAMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)C)P(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311883 | |
Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57648-56-3 | |
Record name | NSC246174 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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